An In-depth Technical Guide to a Key Halogenated Anthranilic Acid Derivative
An In-depth Technical Guide to a Key Halogenated Anthranilic Acid Derivative
A note on the requested compound: This technical guide addresses the chemical intermediate 2-Amino-4-bromo-5-chlorobenzoic acid (CAS Number: 150812-32-1) . It is important to note that publicly available scientific literature and chemical supplier databases do not readily provide information on "5-Amino-2-bromo-4-chlorobenzoic acid" as specifically requested. Given the specificity of chemical nomenclature, it is likely that 2-Amino-4-bromo-5-chlorobenzoic acid is the compound of interest for researchers and developers in this field due to its availability and established use. This guide is structured to provide comprehensive information on this readily available isomer.
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Amino-4-bromo-5-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid, belonging to the class of anthranilic acids. Its structure, featuring an amino group, a carboxylic acid, a bromine atom, and a chlorine atom on the benzene ring, makes it a highly versatile building block in organic synthesis. The distinct electronic properties and positional arrangement of these functional groups allow for selective chemical transformations, rendering it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
The presence of multiple reactive sites—the amino group for amide formation, the carboxylic acid for esterification or amidation, and the halogen atoms for cross-coupling reactions—provides chemists with a modular platform for constructing diverse molecular architectures. This guide will delve into the key physicochemical properties, synthesis, and applications of this important chemical intermediate.
Physicochemical Properties and Molecular Structure
The fundamental properties of 2-Amino-4-bromo-5-chlorobenzoic acid are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 150812-32-1 | [1][2][3] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |
| Molecular Weight | 250.48 g/mol | [1][3] |
| Appearance | Off-white to yellow to orange to brown solid | [4] |
| Purity | Typically ≥95% | [1][3] |
| Boiling Point | 385 °C | [4] |
| Solubility | Soluble in methanol. | [4] |
| InChI Key | QLUCPCIKLHKGRW-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The molecular structure of 2-Amino-4-bromo-5-chlorobenzoic acid is defined by a benzene ring substituted with five different groups. The spatial arrangement of these substituents dictates the molecule's reactivity and its utility in synthesis.
Caption: Molecular structure of 2-Amino-4-bromo-5-chlorobenzoic acid.
Synthesis and Spectroscopic Analysis
While specific, detailed industrial synthesis routes for 2-Amino-4-bromo-5-chlorobenzoic acid are often proprietary, general synthetic strategies for related substituted benzoic acids involve multi-step processes. These can include nitration, reduction of the nitro group to an amine, and subsequent halogenation steps. The precise order and conditions of these reactions are critical to achieving the desired isomer with high purity. For instance, the synthesis of a related compound, 5-bromo-2-chlorobenzoic acid, has been reported starting from 2-chlorobenzoic acid, followed by bromination.[5][6][7][8] Another approach involves the diazotization of a bromo-amino-benzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the chloro substituent.[5][7][9]
Spectroscopic Profile
The structural elucidation of 2-Amino-4-bromo-5-chlorobenzoic acid and its reaction products relies on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. The presence of these bands confirms the integrity of these functional groups during synthesis and subsequent reactions.[10]
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition.[11]
A general protocol for acquiring spectroscopic data for substituted benzoic acids is as follows:
Experimental Protocol: Spectroscopic Analysis
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NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
-
IR Spectroscopy (ATR or KBr Pellet):
-
For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (e.g., ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion.
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Applications in Drug Development and Research
Substituted aminobenzoic acids are a well-established class of "building blocks" in medicinal chemistry.[12] Their structural motifs are found in a wide array of therapeutic agents. 2-Amino-4-bromo-5-chlorobenzoic acid, with its multiple points for diversification, is a valuable intermediate for generating libraries of compounds for drug discovery screening.
The applications of structurally similar compounds are vast and suggest the potential utility of this molecule. For example, 2-amino-5-chlorobenzoic acid is a known anti-inflammatory agent and serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.[13][14][15] Furthermore, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin.[5][7]
The presence of bromine and chlorine atoms allows for differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the sequential introduction of different substituents to build molecular complexity. This is a powerful strategy in modern drug discovery for optimizing the pharmacological properties of lead compounds.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 2-Amino-4-bromo-5-chlorobenzoic acid.
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Hazard Statements: This compound is harmful if swallowed and harmful if inhaled.[3] It may also cause skin and serious eye irritation.[3]
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of ingestion, seek immediate medical attention.[3]
-
If on skin, wash with plenty of water.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
2-Amino-4-bromo-5-chlorobenzoic acid is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its polysubstituted nature provides a rich platform for chemical modification, enabling the creation of diverse molecular structures. While information on the specifically requested "5-Amino-2-bromo-4-chlorobenzoic acid" is scarce, the readily available isomer discussed in this guide offers a robust starting point for researchers and drug development professionals working in this area. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. Available at: [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Figshare. Available at: [Link]
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Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. Available at: [Link]
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Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing. Available at: [Link]
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2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem. Available at: [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
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Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available at: [Link]
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Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: [Link]
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Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]
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2-Amino 4-Bromo 5-Chlorobenzoic Acid, 385 Degree C, Packaging Type: Bag - IndiaMART. Available at: [Link]
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METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
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